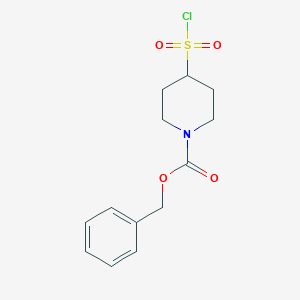

![molecular formula C8H8ClNS B112497 Benzo[b]thiophen-3-amine hydrochloride CAS No. 3394-36-3](/img/structure/B112497.png)

Benzo[b]thiophen-3-amine hydrochloride

Descripción general

Descripción

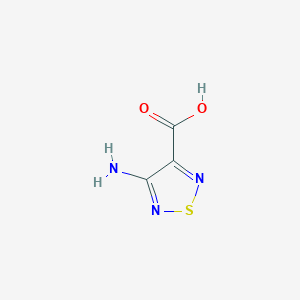

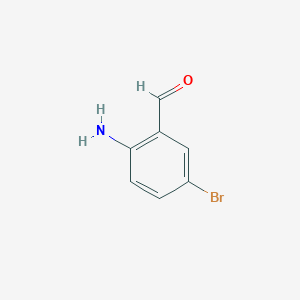

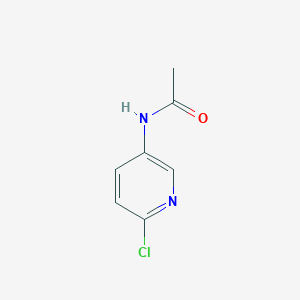

Benzo[b]thiophen-3-amine hydrochloride is a chemical compound with the CAS Number: 3394-36-3 . It has a molecular weight of 185.68 and its IUPAC name is 1-benzothien-3-ylamine hydrochloride .

Synthesis Analysis

The synthesis of benzo[b]thiophenes, including Benzo[b]thiophen-3-amine hydrochloride, can be achieved through an aryne reaction with alkynyl sulfides . This process involves the use of easily available o-silylaryl triflates and alkynyl sulfides in a one-step intermolecular manner . The synthesis of diverse multisubstituted benzothiophene derivatives involving a pentacyclic compound was achieved by virtue of the good functional group tolerance and versatile C2 functionalizations .Molecular Structure Analysis

The molecular structure of Benzo[b]thiophen-3-amine hydrochloride is represented by the linear formula C8H8ClNS . The InChI Code for this compound is 1S/C8H7NS.ClH/c9-7-5-10-8-4-2-1-3-6(7)8;/h1-5H,9H2;1H .Physical And Chemical Properties Analysis

Benzo[b]thiophen-3-amine hydrochloride is a solid substance . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C . .Aplicaciones Científicas De Investigación

Inhibitor of Human Monoamine Oxidase

Benzo[b]thiophen-3-ol derivatives, which can be synthesized from Benzo[b]thiophen-3-amine hydrochloride, have been found to be effective inhibitors of human monoamine oxidase (hMAO) . These compounds have high selectivity for the MAO-B isoform and possess a discrete antioxidant and chelating potential .

Neurodegenerative Disease Treatment

The same study also suggests that these compounds could be developed into novel lead compounds for the treatment of neurodegenerative diseases . This is due to their ability to modulate monoamine levels in the central nervous system (CNS), which controls the physiological and functional concentrations of neurotransmitters .

Antimicrobial Properties

Benzothiophene derivatives, including those synthesized from Benzo[b]thiophen-3-amine hydrochloride, have been tested for their antimicrobial properties . Some of these compounds displayed high antibacterial activity against S. aureus .

Antifungal Agents

Certain benzothiophene derivatives, such as 3-iodo-2-(thiophen-2-yl) benzo[b]thiophene and 3-(trimethylsilylethynyl)-2-(thiophen-2-yl) benzo[b] thiophene, have been found to have potential as antifungal agents .

Antioxidant Capacities

Some benzothiophene derivatives, including 3-(1H-indole-2-yl)-2-(thiophen-2-yl) benzo[b]thiophene and 3-(4-aminobenzoethynyl)-2-(thiophen-2-yl) benzo[b]thiophene, have shown high antioxidant capacities . Their antioxidant capacities surpassed that of the universally accepted reference of trolox .

Anti-tubercular Activity

While not directly related to Benzo[b]thiophen-3-amine hydrochloride, benzothiophenes have been synthesized and tested for their anti-tubercular activity . This suggests a potential avenue for future research into the applications of Benzo[b]thiophen-3-amine hydrochloride.

Safety and Hazards

Mecanismo De Acción

Target of Action

Benzo[b]thiophen-3-amine hydrochloride is primarily targeted towards human monoamine oxidase (hMAO) . Monoamine oxidases are mitochondrial bound flavoenzymes that catalyze the oxidative degradation of amines . They play a crucial role in modulating monoamine levels in the central nervous system (CNS), thereby controlling the physiological and functional concentrations of these neurotransmitters .

Mode of Action

The compound interacts with its target, hMAO, by inhibiting its activity . This inhibition results in the modulation of monoamine levels in the CNS, affecting neurotransmitter concentrations . The compound has been found to possess high selectivity for the MAO-B isoform .

Biochemical Pathways

The primary biochemical pathway affected by Benzo[b]thiophen-3-amine hydrochloride is the monoamine oxidase pathway . By inhibiting hMAO, the compound prevents the oxidative degradation of amines, leading to an increase in monoamine levels . This can have downstream effects on various neurological processes, as monoamines play a key role as neurotransmitters in the CNS .

Result of Action

The inhibition of hMAO by Benzo[b]thiophen-3-amine hydrochloride leads to an increase in monoamine levels in the CNS . This can result in various molecular and cellular effects, depending on the specific monoamines that are increased and the neural pathways they are involved in .

Propiedades

IUPAC Name |

1-benzothiophen-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NS.ClH/c9-7-5-10-8-4-2-1-3-6(7)8;/h1-5H,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDITYYPIADDMFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CS2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80485210 | |

| Record name | Benzo[b]thiophen-3-amine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80485210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzo[b]thiophen-3-amine hydrochloride | |

CAS RN |

3394-36-3 | |

| Record name | Benzo[b]thiophen-3-amine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80485210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzo[b]thiophen-3-ylamine, HCl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.